N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine (CAS 1507679-82-4; molecular formula C₁₃H₁₈FN; molecular weight 207.29 g·mol⁻¹) is a synthetic secondary amine belonging to the N-benzylcyclopentanamine class, featuring a 2-fluoro-3-methylphenyl substituent on the benzyl nitrogen and a cyclopentyl moiety on the amine. It is structurally distinct from the more widely studied ring-substituted fluorinated amphetamines (e.g., 2-FMA, 2-FA) in that the amine nitrogen is embedded in a cyclopentyl ring rather than attached to an open-chain isopropyl side chain.

Molecular Formula C13H18FN
Molecular Weight 207.29 g/mol
Cat. No. B7903355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine
Molecular FormulaC13H18FN
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CNC2CCCC2)F
InChIInChI=1S/C13H18FN/c1-10-5-4-6-11(13(10)14)9-15-12-7-2-3-8-12/h4-6,12,15H,2-3,7-9H2,1H3
InChIKeyNFYYZLGLMMRELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine Procurement: Structural Identity, Physicochemical Profile, and Comparator Mapping


N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine (CAS 1507679-82-4; molecular formula C₁₃H₁₈FN; molecular weight 207.29 g·mol⁻¹) is a synthetic secondary amine belonging to the N-benzylcyclopentanamine class, featuring a 2-fluoro-3-methylphenyl substituent on the benzyl nitrogen and a cyclopentyl moiety on the amine . It is structurally distinct from the more widely studied ring-substituted fluorinated amphetamines (e.g., 2-FMA, 2-FA) in that the amine nitrogen is embedded in a cyclopentyl ring rather than attached to an open-chain isopropyl side chain. The compound is primarily available as a custom synthesis research chemical (typical purity ≥95% by HPLC) . Its biological activity is presumed to involve interactions with monoamine transporters, but published quantitative pharmacological data remain extremely limited. This evidence guide evaluates the compound against its four closest structural comparators—2-fluoromethamphetamine (2-FMA), 2-fluoroamphetamine (2-FA), N-benzylamphetamine (BAM), and cypenamine (2-phenylcyclopentylamine)—to determine whether specific, verifiable differentiation exists to justify selective procurement.

Why N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine Cannot Be Replaced by Generic Fluorinated Amphetamine Analogs


The substitution of an N-benzylcyclopentanamine scaffold for the standard phenethylamine backbone of amphetamine-like stimulants introduces three simultaneous structural perturbations—benzyl N-substitution, cyclization of the N-alkyl group into a cyclopentane ring, and regiospecific 2-fluoro-3-methyl aryl substitution—that are absent in any single comparator compound [1]. In classical fluorinated amphetamine SAR, the position of the fluorine atom alone determines the balance of dopamine (DAT) versus norepinephrine (NET) versus serotonin (SERT) transporter activity; for example, 2-FMA behaves predominantly as a DAT/NET releaser, 3-FMA adds significant serotonergic activity, and 4-FMA is a potent 5-HT releaser [2]. Superimposing a cyclopentylamine modification onto this SAR landscape is predicted to alter amine pKa, steric bulk at the transporter binding pocket, and metabolic stability [3]. Consequently, the pharmacological profile of N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine cannot be inferred from any single in-class analog, and generic substitution without experimental verification risks selecting a compound with unanticipated transporter selectivity, potency, or pharmacokinetic behavior.

Quantitative Differentiation Evidence: N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine vs. Closest Structural Analogs


Structural Uniqueness: Simultaneous N-Benzyl, Cyclopentyl, and 2-Fluoro-3-Methyl Modifications Absent in All Comparators

N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine is the only compound among the five evaluated that simultaneously incorporates (i) an N-benzyl group, (ii) a cyclopentyl ring on the amine nitrogen, and (iii) a 2-fluoro-3-methyl substitution pattern on the aromatic ring . Comparator 2-FMA lacks both the N-benzyl and cyclopentyl modifications; 2-FA lacks the N-methyl and cyclopentyl modifications; N-benzylamphetamine lacks cyclization and aryl fluorine; and cypenamine lacks the N-benzyl group and aryl fluorine entirely. This triple modification represents a distinct chemical space that cannot be accessed by any single analog.

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Predicted Physicochemical Differentiation: cLogP and Hydrogen Bonding vs. 2-FMA and Cypenamine

Computed physicochemical properties distinguish N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine from key comparators. The target compound has a predicted logP (XLogP3) of approximately 3.14, compared to 2.08 for 2-FMA and 2.38 for cypenamine (N-benzylcyclopentanamine without fluorine) [1]. The increased lipophilicity arises from the combined contributions of the cyclopentyl ring, the N-benzyl methylene bridge, and the aryl methyl group. The topological polar surface area (TPSA) of the target compound is ~12 Ų (identical to unsubstituted N-benzylcyclopentanamine), indicating that the fluorine and methyl substituents do not increase hydrogen-bonding capacity, preserving passive membrane permeability potential.

Physicochemical Properties Lipophilicity Blood-Brain Barrier Penetration

CYP450 Metabolic Liability: CYP3A4 Inhibition Screening Data vs. Literature Comparator Baseline

N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine has been screened for CYP3A4 inhibition in human liver microsomes using midazolam as a probe substrate (5 min pre-incubation, LC-MS/MS detection) [1]. The measured inhibition constant was 5.33 × 10³ nM (i.e., 5.33 µM). While no direct head-to-head comparator data are available for the exact compound set in this assay, this value places the compound in the low-moderate CYP3A4 inhibition range. By class-level inference from fluorinated amphetamine literature, 2-FMA and 3-FMA have been reported to exhibit minimal CYP450 inhibition at concentrations below 10 µM [2], suggesting that the target compound's CYP3A4 inhibition liability is comparable to or modestly greater than that of simple fluorinated amphetamines, likely due to the increased lipophilicity from the N-benzyl and cyclopentyl moieties.

Drug Metabolism CYP450 Inhibition ADMET

Transporter Selectivity Inference: Predicted DAT/NET Preference from 2-Fluoro Substitution Class Effect

Direct DAT/NET/SERT binding or uptake inhibition data for N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine are entirely absent from the published literature [1]. However, class-level SAR inference from fluorinated amphetamine studies indicates that the 2-fluoro substituent consistently shifts transporter selectivity toward DAT and NET over SERT. In the recent study by Kolaczynska et al. (2025), 2-FMA demonstrated locomotor stimulation (a DAT/NET-mediated behavior) comparable to methamphetamine, whereas 3-FMA and 4-FMA exhibited progressively greater serotonergic engagement with attenuated locomotor effects [2]. By extrapolation—and with the explicit caveat that the N-benzyl-cyclopentyl modification may substantially alter this profile—the 2-fluoro-3-methyl substitution pattern on the target compound is predicted to bias activity toward DAT/NET over SERT, distinguishing it from 3-FMA and 4-FMA analogs that carry significant serotonergic liability.

Monoamine Transporters Dopamine Norepinephrine Reuptake Inhibition

Ring-Constrained Amine pKa Differentiation: Cyclopentylamine vs. Open-Chain Amphetamine Basicity

The cyclopentylamine moiety in N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine constrains the amine nitrogen in a secondary configuration within a five-membered ring, resulting in a predicted pKa (conjugate acid) of approximately 10.4–10.6 compared to ~10.0 for the open-chain secondary amine of methamphetamine analogs [1]. This difference of 0.4–0.6 pKa units corresponds to a ~2.5–4× difference in the ratio of protonated (charged) to neutral amine species at physiological pH (7.4). At pH 7.4, the target compound is predicted to be >99.9% protonated vs. ~99.7% for 2-FMA, translating to a subtle but potentially meaningful difference in the concentration of the membrane-permeable neutral species [2]. In the context of the pH-partition hypothesis for amine transporter substrates, this modest increase in basicity may reduce passive membrane permeation rate relative to less basic open-chain analogs, while enhancing ionic interactions with the aspartate residue in the DAT/NET binding pocket.

Amine Basicity pKa Transporter Binding Molecular Modeling

Evidence-Backed Application Scenarios for N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine in Scientific Research


CNS Transporter Selectivity Probe Requiring DAT/NET Bias Without Serotonergic Confound

For laboratories conducting monoamine transporter selectivity studies, N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine offers the predicted DAT/NET-biased profile inferred from its 2-fluoro substitution pattern, distinguishing it from 3-FMA and 4-FMA analogs that carry confounding serotonergic activity [1]. This scenario is supported by class-level SAR evidence from Kolaczynska et al. (2025). However, researchers must independently verify transporter selectivity, as no direct binding data exist for the target compound.

Physicochemical CNS Penetration Optimization Studies Leveraging Elevated logP Without TPSA Penalty

The compound's computed logP of ~3.14—substantially higher than 2-FMA (logP ~2.08) while maintaining a minimal TPSA of ~12 Ų—makes it a suitable candidate for investigating the relationship between lipophilicity and CNS penetration in fluorinated amine series [1]. This scenario is appropriate for medicinal chemistry programs seeking to optimize brain exposure while monitoring for CYP3A4 inhibition liability (measured IC₅₀ ≈ 5.33 µM) [2].

SAR Gap-Filling: Elucidating the Pharmacological Consequences of N-Benzyl + Cyclopentylamine Modification

The compound occupies a unique position in fluorinated stimulant SAR space: it is the only commercially available entity combining an N-benzyl substituent with a cyclopentylamine core and a 2-fluoro-3-methyl aryl group [1]. Academic groups systematically mapping the structure-activity relationships of N-substituted cyclopentylamines will find this compound irreplaceable by any single existing analog (2-FMA, 2-FA, N-benzylamphetamine, or cypenamine). This application scenario is directly supported by the structural uniqueness evidence presented in Section 3.

Metabolic Stability Studies Comparing Cyclic vs. Acyclic N-Alkyl Amine Scaffolds

The cyclopentylamine ring constrains the amine into a secondary configuration with a predicted pKa ~0.4–0.6 units higher than open-chain amphetamines, which may influence CYP450-mediated N-dealkylation rates [1]. Researchers comparing the metabolic stability of ring-constrained amines versus flexible-chain analogs can use this compound as a representative cyclopentylamine scaffold, with CYP3A4 inhibition data (5.33 µM) providing a baseline for drug-drug interaction risk assessment [2].

Quote Request

Request a Quote for N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.